molecular formula C11H8N4 B028401 1-(2-Pyridinyl)benzotriazole CAS No. 13174-93-1

1-(2-Pyridinyl)benzotriazole

Cat. No.: B028401
CAS No.: 13174-93-1
M. Wt: 196.21 g/mol
InChI Key: CPWBWUGSSFRASR-UHFFFAOYSA-N
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Description

1-(2-Pyridinyl)benzotriazole is a heterocyclic compound that combines a benzotriazole moiety with a pyridine ring. This compound is of significant interest in various fields of chemistry due to its unique structural features and versatile reactivity. The presence of both benzotriazole and pyridine rings endows it with unique electronic properties, making it a valuable intermediate in organic synthesis and a potential candidate for various applications in medicinal chemistry and materials science.

Safety and Hazards

Safety data sheets suggest that 1-(2-Pyridinyl)benzotriazole should be handled with personal protective equipment to avoid contact with skin and eyes, and to prevent ingestion and inhalation . It is also recommended to avoid dust formation and to store the compound in a dry, cool, and well-ventilated place .

Future Directions

Benzotriazole derivatives, including 1-(2-Pyridinyl)benzotriazole, continue to be of interest in biomedical research due to their versatile biological properties . Future research may focus on developing new drugs and materials based on these compounds, as well as new synthetic approaches and patterns of reactivity .

Mechanism of Action

Target of Action

Benzotriazole derivatives, which include 1-(2-pyridinyl)benzotriazole, have been extensively used in the synthesis of pharmacologically important heterocyclic skeletons . These compounds are known to interact with a variety of biological targets, depending on the specific derivative and its functional groups .

Mode of Action

Benzotriazole derivatives are known to be versatile in their interactions with biological targets . They can be easily introduced into a molecule by a variety of reactions, activate it toward numerous transformations, and remain stable during the course of reactions . This suggests that this compound may interact with its targets in a similar manner, inducing changes that lead to its biological effects.

Biochemical Pathways

Benzotriazole derivatives have been used in the synthesis of diverse pharmacologically important heterocyclic skeletons . These compounds are known to affect various biochemical pathways, depending on the specific derivative and its functional groups .

Pharmacokinetics

It is known that the compound is a solid and is soluble in chloroform and methanol . This suggests that it may have good bioavailability, although further studies would be needed to confirm this.

Result of Action

Benzotriazole derivatives have been shown to exhibit a broad spectrum of biological properties

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, benzotriazole derivatives have been studied as corrosion inhibitors, and their efficacy has been shown to depend on the concentration of the compound and the specific environmental conditions . Therefore, it is likely that the action, efficacy, and stability of this compound could also be influenced by similar factors.

Biochemical Analysis

Biochemical Properties

It is known that benzotriazole derivatives, which include 1-(2-Pyridinyl)benzotriazole, have been used in various fields such as corrosion inhibitors . The inhibitory action of these compounds depends on their concentration, double-layer capacitance, and resistance to charge transfer .

Cellular Effects

Benzotriazole derivatives have been found to have diverse biological activities, acting as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotectives, and antitumor or cytotoxic drug molecules .

Molecular Mechanism

Benzotriazole derivatives are known to form strong complexes with metals, which is why they are widely used as anti-corrosion materials . The mechanism of action of these compounds can be attributed to their effect on the cathodic reaction .

Temporal Effects in Laboratory Settings

There is limited information available on the temporal effects of this compound in laboratory settings. A study on benzotriazole UV stabilizers, which include similar compounds, found that there was a gradual decrease in the total concentrations of these compounds over time .

Metabolic Pathways

Drug metabolic reactions are generally divided into two classes: phase I and phase II metabolic reactions . Phase I reactions introduce or unmask a hydrophilic group in the drug, while phase II reactions conjugate the drug with a polar molecule .

Transport and Distribution

It is known that this compound is soluble in chloroform and methanol , suggesting that it may be able to pass through cell membranes.

Subcellular Localization

The localization of a protein or compound within a cell can provide valuable insights into its function .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Pyridinyl)benzotriazole can be synthesized through several methods. One common approach involves the reaction of 2-aminopyridine with benzotriazole in the presence of a suitable dehydrating agent such as phosphorus oxychloride. The reaction typically proceeds under reflux conditions, yielding the desired product after purification.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Pyridinyl)benzotriazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can yield amine derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be employed under basic or acidic conditions.

Major Products Formed:

    Oxidation: N-oxides of this compound.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzotriazole derivatives.

Scientific Research Applications

1-(2-Pyridinyl)benzotriazole has found applications in several scientific research areas:

    Chemistry: It serves as a versatile intermediate in the synthesis of complex organic molecules.

    Biology: The compound is used in the study of enzyme inhibitors and as a ligand in coordination chemistry.

    Industry: It is employed as a corrosion inhibitor and in the formulation of materials with enhanced stability and performance.

Comparison with Similar Compounds

    Benzotriazole: Shares the benzotriazole moiety but lacks the pyridine ring.

    2-Aminopyridine: Contains the pyridine ring but lacks the benzotriazole moiety.

    1-(2-Pyridinyl)imidazole: Similar structure with an imidazole ring instead of benzotriazole.

Uniqueness: 1-(2-Pyridinyl)benzotriazole is unique due to the combination of benzotriazole and pyridine rings, which imparts distinct electronic properties and reactivity. This dual functionality makes it a valuable compound for various applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

1-pyridin-2-ylbenzotriazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N4/c1-2-6-10-9(5-1)13-14-15(10)11-7-3-4-8-12-11/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPWBWUGSSFRASR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=NN2C3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70157191
Record name 1-(2'-Pyridyl)benzo-1,2,3-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70157191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13174-93-1
Record name 1-(2'-Pyridyl)benzo-1,2,3-triazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013174931
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(2'-Pyridyl)benzo-1,2,3-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70157191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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